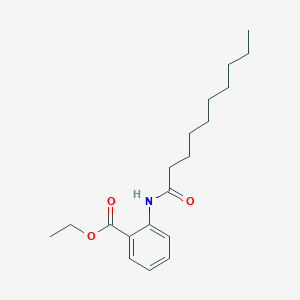

Ethyl 2-(decanoylamino)benzoate

Description

Overview of Anthranilic Acid Derivatives as Chemical Scaffolds in Organic Synthesis

Anthranilic acid, or 2-aminobenzoic acid, serves as a crucial precursor in the synthesis of a wide array of chemical compounds. Its structure, featuring both a carboxylic acid and an amino group in adjacent positions on a benzene (B151609) ring, provides two reactive sites for chemical modification. ijpsjournal.com This dual functionality allows for the creation of a large library of derivatives with varied structures and properties. ijpsjournal.comnih.gov

These derivatives are not only intermediates in the production of dyes and pigments but are also recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This means their core structure is frequently found in biologically active compounds, making them valuable starting points for drug discovery. nih.gov For instance, anthranilic acid and its analogues are precursors to various pharmaceuticals, including diuretics, anticoagulants, and anti-inflammatory agents. ijpsjournal.com The versatility of the anthranilic acid scaffold has led to the development of compounds with potential applications as anticancer, antimicrobial, antiviral, and insecticidal agents. ijpsjournal.comnih.govmdpi.com

Significance of N-Acylation in Benzoate (B1203000) Chemistry and Analogous Systems

N-acylation, the process of adding an acyl group (R-C=O) to a nitrogen atom, is a fundamental transformation in organic chemistry. nih.govbath.ac.uk In the context of benzoate chemistry, specifically with anthranilates, N-acylation is a key step in creating N-acyl anthranilate derivatives. This reaction transforms the primary amino group of the anthranilate into a secondary amide.

This modification has several important consequences:

Structural Diversity: By varying the acyl group, a vast number of different N-acyl anthranilate derivatives can be synthesized, each with unique properties.

Modulation of Properties: The introduction of an acyl group can significantly alter the electronic and steric properties of the parent anthranilate molecule. This can influence its reactivity, solubility, and biological activity.

Amide Bond Formation: The resulting amide bond is a stable and common functional group found in many natural products and synthetic compounds, including peptides and proteins. nih.gov

The synthesis of these amides can be achieved through various methods, often involving the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an activated ester. nih.gov

Contextualization of Ethyl 2-(decanoylamino)benzoate within N-Acyl Anthranilate Research

This compound is a specific example of an N-acyl anthranilate derivative. Its structure consists of an ethyl benzoate core that has been N-acylated with a decanoyl group, which is a ten-carbon acyl chain.

| Component | Description |

| Core Structure | Ethyl benzoate |

| Acyl Group | Decanoyl group (from decanoic acid) |

| Linkage | Amide bond |

This particular compound is of interest in research due to the combination of its aromatic core and the long aliphatic chain. The presence of the decanoyl group imparts significant lipophilicity to the molecule. Research into such long-chain N-acyl derivatives often explores their potential applications in areas where interactions with nonpolar environments are important. While specific research findings on this compound are not extensively detailed in publicly available literature, its synthesis and properties can be inferred from the general chemistry of N-acyl anthranilates. For instance, a related compound, ethyl 4-(decanoylamino)benzoate, is commercially available for early discovery research. sigmaaldrich.com The synthesis of such compounds typically involves the reaction of ethyl anthranilate with decanoyl chloride.

The study of this compound and its isomers contributes to the broader understanding of how modifying the acyl chain length and the substitution pattern on the anthranilate ring influences the physicochemical properties and potential applications of this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 2-(decanoylamino)benzoate |

InChI |

InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-4-2/h11-14H,3-10,15H2,1-2H3,(H,20,21) |

InChI Key |

NIDNZCSDTDRNAZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Decanoylamino Benzoate

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For Ethyl 2-(decanoylamino)benzoate, both high-resolution and tandem mass spectrometry techniques provide complementary information crucial for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or more decimal places. This accuracy allows for the determination of a molecule's elemental formula from its exact mass, a capability that is invaluable for distinguishing between compounds with the same nominal mass. nih.gov The key advantage of HRMS is the acquisition of full-scan data that facilitates retrospective analysis of non-target compounds without needing to re-run the sample. nih.gov

For this compound (C₁₉H₂₉NO₃), HRMS analysis, often coupled with a soft ionization source like electrospray ionization (ESI), would target the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated using the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark against which the experimentally measured mass is compared. The difference, or mass error, is typically expressed in parts per million (ppm) and is a critical indicator of measurement accuracy. nih.gov A resolving power of 35,000 to 70,000 FWHM is often sufficient to achieve the necessary mass accuracy for confident identification. nih.gov

Table 1: HRMS Data for the Protonated Ion [M+H]⁺ of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉NO₃ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 320.22202 |

| Hypothetical Measured m/z | 320.22195 |

| Mass Error (ppm) | -0.22 |

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and moderately polar molecules by transferring them from solution to the gas phase as intact ions. nih.govnih.gov For this compound, ESI in positive ion mode is highly effective, as the amide and ester functionalities facilitate protonation to form the even-electron [M+H]⁺ ion. nih.gov

While a standard ESI-MS spectrum confirms the molecular weight, it typically provides minimal structural information due to the low internal energy of the ions, which prevents fragmentation. nih.gov To elicit structural details, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a roadmap of the molecule's structure.

Key fragmentation pathways for the [M+H]⁺ ion of this compound would involve the cleavage of its most labile bonds, primarily the amide C-N bond and the ester linkage.

Table 2: Proposed ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure/Loss |

|---|---|---|

| 320.22 | 164.07 | [C₉H₁₀NO₂]⁺ - Resulting from cleavage of the amide bond (loss of the decanoyl group). |

| 155.14 | [C₁₀H₁₉O]⁺ - Decanoyl cation resulting from amide bond cleavage. | |

| 136.06 | [C₉H₆O₂]⁺ - Subsequent loss of ethylene (B1197577) (C₂H₄) from the 164.07 fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule's chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring system (2-aminobenzoate derivative). The principle of UV-Vis spectrophotometry relies on the Beer-Lambert law, which correlates absorbance with concentration. ijpsjournal.com

The spectrum of this compound is expected to show characteristic absorption bands in the UV region. The benzene ring itself, along with the electron-donating amino group (part of the amide) and the electron-withdrawing ester group, influences the position and intensity of the absorption maxima (λmax). Similar structures, such as sodium benzoate (B1203000), exhibit absorption peaks around 224 nm. nih.gov The specific electronic environment in this compound, with its extended conjugation and substituent effects, would dictate the precise λmax values.

The polarity of the solvent can also shift the absorption maxima, a phenomenon known as solvatochromism. This effect can provide insight into the nature of the electronic transitions.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Hypothetical λmax 1 (nm) | Hypothetical λmax 2 (nm) | Associated Transition |

|---|---|---|---|

| Ethanol (B145695) (Polar, Protic) | ~215 | ~255 | π → π |

| Cyclohexane (B81311) (Nonpolar) | ~210 | ~250 | π → π |

| Acetonitrile (Polar, Aprotic) | ~212 | ~253 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct a detailed model of its molecular structure and packing in the solid state.

This technique would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact spatial orientation of the flexible decanoyl aliphatic chain and the ethyl group of the ester.

Planarity: Confirmation of the planarity of the benzene ring.

Intermolecular Interactions: Identification of how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and van der Waals forces.

Table 4: Representative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 32.1 Å α = 90°, β = 95.0°, γ = 90° |

| Volume (V) | 1945 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Hydrogen Bond (Donor-Acceptor) | N-H···O=C (intermolecular) |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Decanoylamino Benzoate

Hydrolysis Reactions and Ester Cleavage Mechanisms

The ester functional group in Ethyl 2-(decanoylamino)benzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process results in the cleavage of the ester bond to yield 2-(decanoylamino)benzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. savemyexams.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid. libretexts.org Due to the reversible nature of this reaction, using a large excess of water can shift the equilibrium towards the products. libretexts.org

Base-Promoted Hydrolysis (Saponification):

Alkaline hydrolysis, also known as saponification, is an irreversible process that goes to completion. savemyexams.comsserc.org.uk The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org The subsequent elimination of the ethoxide ion, a strong base, leads to the formation of the carboxylic acid, which is then deprotonated by the ethoxide to form a carboxylate salt and ethanol. libretexts.org Acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the final carboxylic acid product. savemyexams.comsserc.org.uk

Table 1: Comparison of Acid-Catalyzed and Base-Promoted Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOH) |

| Reversibility | Reversible | Irreversible savemyexams.com |

| Products | 2-(decanoylamino)benzoic acid and ethanol | Sodium 2-(decanoylamino)benzoate and ethanol savemyexams.com |

| Mechanism | Protonation of carbonyl, nucleophilic attack by water, formation of tetrahedral intermediate, elimination of ethanol. libretexts.orglibretexts.org | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of ethoxide, deprotonation of carboxylic acid. libretexts.orglibretexts.org |

Amide Bond Reactivity and Transformations

The amide bond in this compound is significantly more stable and less reactive than the ester bond. Cleavage of this bond generally requires more forceful conditions, such as prolonged heating with strong acids or bases. spcmc.ac.in

Under strongly acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-aminobenzoic acid and decanoic acid. This reaction typically proceeds at a slower rate than ester hydrolysis. spcmc.ac.in The stability of the amide bond is a key feature in many organic molecules, including pharmaceuticals and polymers. nih.gov

The formation of the amide bond, the reverse reaction, is a crucial process in organic synthesis. nih.govresearchgate.net It often involves the use of coupling reagents to activate the carboxylic acid. researchgate.netluxembourg-bio.com

Reactions Involving the Aromatic Ring System (e.g., Electrophilic Aromatic Substitution)

The benzene (B151609) ring of this compound is substituted with two groups: an ethyl ester group and a decanoylamino group. Both of these substituents influence the reactivity of the ring towards electrophilic aromatic substitution.

The -NHCO(CH₂)₈CH₃ group is an ortho-, para-directing activator, while the -COOCH₂CH₃ group is a meta-directing deactivator. The activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it. Therefore, electrophilic substitution reactions are most likely to occur at the positions ortho and para to the decanoylamino group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. youtube.com

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst introduces a halogen atom onto the ring. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. youtube.com

Investigation of Acid-Base Properties and Deprotonation Phenomena

This compound possesses both weakly acidic and weakly basic sites. The hydrogen atom on the amide nitrogen can exhibit weak acidity, particularly in the presence of a strong base. The lone pair of electrons on the amide nitrogen and the ester oxygens can act as weak bases, capable of being protonated by strong acids.

The pKa value associated with the deprotonation of the N-H group is expected to be relatively high, indicating its weak acidity. Conversely, the pKa of the conjugate acid formed by protonation of the nitrogen or oxygen atoms will be low.

Derivatization Reactions for Novel Compound Synthesis

The functional groups present in this compound offer several opportunities for derivatization to synthesize novel compounds.

Modification of the Ester Group: The ethyl ester can be converted to other esters through transesterification. It can also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. libretexts.org

Modification of the Amide Group: The amide N-H bond can be alkylated or acylated.

Reactions at the Aromatic Ring: As discussed, the aromatic ring can undergo various electrophilic substitution reactions to introduce new functional groups. youtube.com

Synthesis of Heterocyclic Compounds: The presence of the amino and ester functionalities on the same ring suggests potential for intramolecular cyclization reactions to form heterocyclic systems. For instance, derivatives of ethyl 2-aminobenzoate (B8764639) can be used to synthesize Schiff bases and other heterocyclic compounds. amazonaws.com

Catalytic Transformations Involving the Compound

Catalysis can play a significant role in promoting selective transformations of this compound.

Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature in the presence of a suitable catalyst (e.g., Rhodium on carbon).

Metal-Catalyzed Cross-Coupling Reactions: If the aromatic ring is first halogenated, it can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Enzyme-Catalyzed Reactions: Specific enzymes could potentially be used to selectively hydrolyze the ester or amide bond under mild conditions.

Table 2: Summary of Potential Reactions and Transformations

| Reaction Type | Reagents/Conditions | Functional Group Involved | Potential Products |

| Acid-Catalyzed Hydrolysis | Dilute strong acid, heat savemyexams.com | Ester | 2-(decanoylamino)benzoic acid, ethanol |

| Base-Promoted Hydrolysis | Dilute strong base, heat savemyexams.com | Ester | Salt of 2-(decanoylamino)benzoic acid, ethanol |

| Amide Hydrolysis | Strong acid or base, prolonged heat spcmc.ac.in | Amide | 2-aminobenzoic acid, decanoic acid |

| Nitration | HNO₃, H₂SO₄ youtube.com | Aromatic Ring | Nitrated derivatives of this compound |

| Halogenation | Br₂, FeBr₃ youtube.com | Aromatic Ring | Halogenated derivatives of this compound |

| Ester Reduction | LiAlH₄, then H₂O libretexts.org | Ester | [2-(decanoylamino)phenyl]methanol, ethanol |

Table of Chemical Compounds

| Chemical Name |

| 2-aminobenzoic acid |

| 2-(decanoylamino)benzoic acid |

| Decanoic acid |

| Ethanol |

| This compound |

| Ethyl benzoate (B1203000) |

| Lithium aluminum hydride |

| Nitric acid |

| Sodium 2-(decanoylamino)benzoate |

| Sulfuric acid |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to accurately model the geometry by minimizing the total energy of the system. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.

For Ethyl 2-(decanoylamino)benzoate, DFT calculations would reveal the spatial orientation of the decanoyl chain relative to the benzoate (B1203000) ring and the planarity of the amide group.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific computational studies on this molecule are not widely available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | N-H (amide) | 1.01 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Angle | O=C-N (amide) | 122.5° |

| Dihedral Angle | C(ring)-C(ring)-N-C(amide) | 178.9° |

Once the optimized geometry is obtained, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. Time-Dependent DFT (TD-DFT) can further be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. mdpi.com Such calculations help in the precise assignment of spectral bands observed experimentally. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical data for illustrative purposes.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3350 | N-H Stretch | Amide |

| 2925, 2855 | C-H Stretch | Alkyl Chain |

| 1715 | C=O Stretch | Ester |

| 1680 | C=O Stretch (Amide I) | Amide |

| 1530 | N-H Bend (Amide II) | Amide |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT provides a static image of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its flexibility and interactions with its environment, such as a solvent. nih.govmdpi.com By simulating the molecule for nanoseconds or longer, researchers can explore its conformational landscape—the full range of shapes it can adopt. oncotarget.com This is particularly relevant for the flexible decanoyl side chain of this compound. Analysis of the MD trajectory can also identify key intermolecular interactions, like hydrogen bonds between the amide group and water molecules, which influence its solubility and behavior in biological systems.

In Silico Prediction of Chemical Properties and Reactivity Parameters

Quantum chemical calculations are instrumental in predicting various chemical properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. From these frontier orbitals, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: In Silico Predicted Properties and Reactivity Descriptors This table contains values computed by PubChem for this compound and hypothetical reactivity parameters for illustrative purposes.

| Property/Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 319.4 g/mol nih.gov | Basic physical property |

| XLogP3 | 5.7 nih.gov | Indicator of lipophilicity |

| Hydrogen Bond Donor Count | 1 nih.gov | Potential for H-bonding |

| Hydrogen Bond Acceptor Count | 3 nih.gov | Potential for H-bonding |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.1 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.1 eV | Chemical stability and reactivity |

Computational Approaches to Reaction Mechanism Elucidation and Pathway Analysis

Computational chemistry can be used to model the chemical reactions that form this compound. For instance, the mechanism of acylation of ethyl 2-aminobenzoate (B8764639) with decanoyl chloride can be studied. By mapping the potential energy surface of the reaction, chemists can identify the structures of reactants, transition states, intermediates, and products. mdpi.com Calculating the energy barriers (activation energies) for each step allows for the determination of the most likely reaction pathway and provides insights into the reaction kinetics. smu.edu This analysis can help optimize reaction conditions to improve yield and reduce byproducts.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. laurinpublishers.comajchem-a.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies could be performed against a relevant biological target to predict its binding mode and affinity. The process involves generating multiple possible conformations of the ligand within the binding site of the receptor and scoring them based on factors like intermolecular forces. The results, often expressed as a binding energy or docking score, indicate the strength of the interaction. researchgate.net

Table 4: Illustrative Molecular Docking Results This table presents hypothetical data against a generic enzyme active site for illustrative purposes.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | LEU 83 | Hydrophobic |

| VAL 91 | Hydrophobic | ||

| ASP 145 | Hydrogen Bond (with amide N-H) |

Applications of Ethyl 2 Decanoylamino Benzoate in Chemical Research and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules and Heterocycles

Ethyl 2-(decanoylamino)benzoate serves as a valuable synthetic intermediate in the construction of complex organic molecules and various heterocyclic systems. The presence of the amide linkage and the ester functionality on the aromatic ring provides multiple reactive sites for further chemical transformations. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

The anthranilate core is a well-established precursor for the synthesis of quinazolinones and other related heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The decanoyl group, a ten-carbon aliphatic chain, introduces lipophilicity to the molecule, a property that can be crucial for modulating the solubility and biological interactions of the final complex molecules.

Utilization as a Building Block in Polymer Chemistry and Advanced Materials

The unique molecular architecture of this compound, featuring both a rigid aromatic core and a flexible aliphatic chain, makes it an attractive building block in polymer chemistry for the creation of advanced materials with tailored properties.

Long-chain N-acyl compounds, including derivatives of benzoates, have shown promise as low molecular weight organogelators. These molecules can self-assemble in organic solvents to form three-dimensional networks, leading to the formation of gels. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding (between the amide groups), van der Waals forces (from the long alkyl chains), and π-π stacking (between the aromatic rings). While direct studies on this compound as an organogelator are not extensively documented, the structural similarities to known organogelators suggest its potential in this area. The interplay between the hydrogen-bonding amide group, the lipophilic decanoyl chain, and the aromatic benzoate (B1203000) moiety provides the necessary balance of intermolecular forces for gel formation.

A related compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been synthesized and investigated for its potential as an organogelator for oil spill remediation, highlighting the promise of long-chain acylated benzoates in this field.

This compound can be incorporated into polymer chains to impart specific functionalities. The ester group can be converted to a polymerizable group, such as an acrylate or methacrylate, allowing it to be used as a functional monomer in polymerization reactions. The resulting polymers would feature pendant N-decanoylanthranilate units, which could influence the polymer's thermal properties, solubility, and self-assembly behavior. The long alkyl chain can act as a plasticizer, increasing the flexibility of the polymer, while the aromatic and amide groups can enhance thermal stability and introduce specific intermolecular interactions.

Exploration in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the applications of this compound in materials science. The ability of this molecule to form ordered structures through self-assembly is key to its function as an organogelator and its potential in creating other functional materials.

The hydrogen-bonding capability of the amide group, coupled with the hydrophobic interactions of the decanoyl chain and the potential for π-π stacking of the benzoate ring, drives the formation of well-defined supramolecular structures. The study of these self-assembly processes is crucial for designing materials with desired macroscopic properties, such as mechanical strength, thermal stability, and responsiveness to external stimuli.

Contributions to Analytical Method Development (e.g., HPLC method development for related compounds)

While specific high-performance liquid chromatography (HPLC) methods for this compound are not widely published, the analytical techniques developed for related long-chain N-acyl compounds and fatty acid derivatives are highly relevant. The separation and quantification of such molecules often rely on reversed-phase HPLC, where the nonpolar stationary phase interacts with the hydrophobic alkyl chain.

The development of analytical methods for N-acyl anthranilates is important for quality control in their synthesis and for studying their behavior in various applications. Key parameters in HPLC method development include the choice of the stationary phase (e.g., C18 column), the mobile phase composition (often a mixture of an organic solvent like acetonitrile or methanol and water), and the detector (UV or fluorescence detector, as the anthranilate moiety is chromophoric and fluorescent).

Table 1: General Parameters for HPLC Analysis of Long-Chain N-Acyl Compounds

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Gradient of acetonitrile/water or methanol/water |

| Detector | UV-Vis (approx. 254 nm or 340 nm) or Fluorescence |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Design and Synthesis of N-Acyl Anthranilates as Chemical Probes for Biological Systems

N-acyl anthranilates, owing to the fluorescent nature of the anthranilate group, have been explored as chemical probes for studying biological systems. The decanoyl chain of this compound provides a lipophilic tail that can facilitate the interaction of the molecule with cell membranes and other hydrophobic environments within biological systems.

By modifying the structure of this compound, for example, by introducing specific recognition elements or reactive groups, it is possible to design probes that can target particular biomolecules or cellular compartments. The fluorescence of the anthranilate moiety can then be used to visualize and study biological processes. The long alkyl chain can also mimic natural fatty acids, potentially allowing these probes to be incorporated into metabolic pathways for further biological investigation.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For the synthesis of Ethyl 2-(decanoylamino)benzoate, which typically involves the N-acylation of ethyl anthranilate with decanoyl chloride or a related derivative, future research will likely focus on several key areas of green chemistry.

One promising direction is the use of greener solvents and catalysts. Traditional acylation reactions often employ chlorinated solvents and stoichiometric amounts of base, leading to significant waste generation. Research is ongoing to replace these with more sustainable alternatives. For instance, the use of water as a solvent for N-acylation reactions is a highly attractive, environmentally friendly approach. nih.gov The development of catalytic systems that can operate efficiently in aqueous media or even under solvent-free conditions is a major goal. researchgate.net

Furthermore, the exploration of alternative energy sources for promoting the reaction is a key aspect of green synthesis. Sunlight-driven reactions, for example, offer a cost-effective and sustainable energy source. researchgate.netrsc.orgrsc.org The development of photocatalysts that can facilitate the N-acylation of anilines under visible light would represent a significant advancement. researchgate.netrsc.orgrsc.org

Enzymatic catalysis also presents a powerful tool for the sustainable synthesis of amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the amidation of carboxylic acids with amines under mild conditions, often in green solvents like cyclopentyl methyl ether (CPME). nih.gov This enzymatic approach offers high selectivity and avoids the use of harsh reagents. nih.gov

A comparative overview of potential green synthesis strategies for this compound is presented in the table below.

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Aqueous Synthesis | Reduced environmental impact, improved safety. | Development of water-tolerant catalysts and reaction conditions. nih.gov |

| Sunlight-Driven Catalysis | Utilizes a renewable energy source, cost-effective. | Design of efficient photocatalysts for N-acylation. researchgate.netrsc.orgrsc.org |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening and engineering of enzymes for enhanced activity and stability. nih.gov |

| Solvent-Free Reactions | Minimizes solvent waste, simplifies product isolation. | Development of solid-state or melt-phase reaction protocols. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technologies and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher throughput. For the synthesis of this compound, these technologies hold the potential to streamline its production and enable rapid exploration of its chemical space.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amidetech.com This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. The amidation reaction, being exothermic, can be managed more effectively in a flow reactor, minimizing the risk of thermal runaways. amidetech.com

Automated synthesis platforms, often integrated with flow reactors, can perform entire reaction sequences, including purification, with minimal human intervention. researchgate.netsigmaaldrich.com These platforms can be used to rapidly synthesize libraries of related compounds by systematically varying the acyl chain or the ester group of the anthranilate core. researchgate.net This high-throughput capability is invaluable for medicinal chemistry and materials science applications, where large numbers of derivatives need to be screened for desired properties. amidetech.comresearchgate.net

The key components and benefits of an integrated flow and automated synthesis system for this compound are summarized in the following table.

| Component | Function | Advantages for Synthesis |

| Pumps | Precisely deliver reagent solutions. | Accurate stoichiometry control, reproducible results. |

| Microreactors/Flow Coils | Provide the reaction environment. | Enhanced heat and mass transfer, improved safety. amidetech.com |

| In-line Analytics | Monitor reaction progress in real-time. | Rapid optimization, immediate detection of issues. |

| Automated Purification | Isolate the desired product. | High-throughput purification, reduced manual labor. sigmaaldrich.com |

| Control Software | Manages the entire workflow. | Unattended operation, systematic exploration of reaction parameters. amidetech.com |

Exploration of Novel Derivatizations for Expanded Chemical Space

The anthranilic acid scaffold is a privileged structure in medicinal chemistry and materials science. nih.govnih.govijpsjournal.com By systematically modifying the structure of this compound, a vast chemical space can be explored, potentially leading to the discovery of new compounds with unique properties.

Future research will likely focus on several key areas of derivatization:

Modification of the Acyl Chain: The decanoyl chain can be replaced with a wide variety of other acyl groups, including those containing aromatic rings, heterocycles, or other functional groups. This can modulate the lipophilicity, steric bulk, and electronic properties of the molecule.

Variation of the Ester Group: The ethyl ester can be readily converted to other esters (e.g., methyl, butyl) or to the corresponding carboxylic acid. researchgate.netgoogle.com The carboxylic acid derivative can then be coupled with a diverse range of amines or alcohols to create new amides and esters.

Substitution on the Aromatic Ring: The benzene (B151609) ring of the anthranilate core can be substituted with various groups (e.g., halogens, nitro groups, alkyl chains) to fine-tune the electronic and steric properties of the molecule. ijddr.in

N-Alkylation: The amide nitrogen can potentially be alkylated to introduce further diversity.

The synthesis of such derivatives will allow for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR), which is crucial for the development of new pharmaceuticals and functional materials. nih.gov

Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ monitoring of reactions provide real-time information about the concentration of reactants, intermediates, and products without the need for sampling.

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly valuable. rsc.org These methods can track the disappearance of the amine starting material and the appearance of the amide product by monitoring their characteristic vibrational bands. rsc.org This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions, and rapid optimization of reaction conditions. acs.orgnih.govresearchgate.net

The integration of these spectroscopic probes into flow reactors is a particularly powerful combination, enabling continuous, real-time analysis of the reaction stream. nih.gov This approach facilitates the rapid screening of reaction parameters and the development of robust and efficient synthetic protocols.

The table below highlights key spectroscopic techniques and their application in monitoring the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Advantages for Reaction Monitoring |

| FTIR Spectroscopy | Changes in functional groups (e.g., N-H, C=O). rsc.org | Non-invasive, provides real-time kinetic data. nih.gov |

| Raman Spectroscopy | Complementary vibrational information, less sensitive to water. | Can be used in aqueous media, provides structural insights. |

| NMR Spectroscopy | Detailed structural information on all species in solution. | Unambiguous identification of reactants, intermediates, and products. |

Refined Computational Models for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound and its derivatives, computational models can provide valuable insights that guide experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. frontiersin.orgnih.gov This information can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.

Furthermore, computational models can be used to predict the reactivity of different starting materials and the likely outcome of various derivatization reactions. nih.govpnas.orgresearchgate.net By simulating reaction pathways and calculating activation energies, researchers can identify the most promising synthetic routes before embarking on extensive experimental work. frontiersin.orgnih.gov

In the context of material design, computational models can predict properties such as crystal packing, solubility, and interactions with biological targets. This predictive capability can accelerate the discovery of new materials and drug candidates by allowing for the in silico screening of large virtual libraries of compounds. pnas.orgresearchgate.net

The application of various computational models to the study of this compound is outlined below.

| Computational Model | Application | Potential Insights |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. frontiersin.orgnih.gov | Understanding of structure-property relationships, validation of experimental data. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different environments. | Prediction of solubility, conformational preferences, and interactions with other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or physical properties. pnas.org | Prediction of the properties of new derivatives, guidance for rational design. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(decanoylamino)benzoate, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis typically involves coupling decanoyl chloride with ethyl 2-aminobenzoate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key parameters include:

- Catalyst selection : Amine bases improve nucleophilicity of the amino group.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials.

- Optimization : Design of Experiments (DoE) can be applied to assess the interplay of molar ratios, solvent polarity, and reaction time. For example, higher decanoyl chloride excess (1.2–1.5 equiv) improves yields, but excess may lead to byproducts like N,N-diacylated species .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : NMR should show a singlet for the ester methyl group (~1.3 ppm), a triplet for the ethyl CH (~4.3 ppm), and aromatic protons (7.5–8.1 ppm). The decanoyl chain exhibits characteristic alkyl resonances (0.8–1.6 ppm) .

- IR : Stretching frequencies for amide (1650–1680 cm) and ester (1720–1740 cm) groups confirm functional groups .

Q. What preliminary biological assays are suitable for screening this compound?

- Antimicrobial screening : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can be determined via broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potential anticancer activity. Dose-response curves (0.1–100 µM) identify IC values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across studies?

- Docking studies : Use AutoDock Vina to model interactions with targets like bacterial enzymes (e.g., DNA gyrase) or cancer-related kinases. Compare binding affinities with structurally similar compounds (e.g., Ethyl 2-(aminomethyl)benzoate ).

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity. For example, longer chains may enhance lipophilicity and membrane penetration but reduce solubility .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Disorder in alkyl chains : The decanoyl group may exhibit conformational disorder. Use SHELXL’s PART instruction to refine disordered segments .

- Twinned crystals : Mercury’s twin refinement module can handle cases where data merges multiple domains.

Q. How does the electronic environment of the amide group influence reactivity in derivatization reactions?

- Hammett analysis : Compare substituent effects on reaction rates. For example, electron-withdrawing groups on the benzene ring reduce nucleophilicity at the amide nitrogen, slowing alkylation or acylation reactions .

- Kinetic studies : Monitor reactions via HPLC to determine rate constants under varying pH and solvent conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.